molecular formula C16H30N2O4 B1441242 Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate CAS No. 1313712-13-8

Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate

Cat. No. B1441242
CAS RN: 1313712-13-8
M. Wt: 314.42 g/mol
InChI Key: PCKBURMQDNEOFI-UHFFFAOYSA-N
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Description

“Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate” is a chemical compound with the molecular formula C16H30N2O4 . It is also known as MTBD. This compound has shown promising results in scientific experiments.


Synthesis Analysis

The synthesis of similar compounds often involves the use of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester . In one method, sodium borohydride was added to a solution of this ester in methanol and water, and the mixture was stirred at room temperature for 3 hours.


Molecular Structure Analysis

The molecular weight of “Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate” is 314.42 g/mol. The monoisotopic mass is 314.220551 Da .


Physical And Chemical Properties Analysis

“Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate” is a yellow liquid at room temperature .

Scientific Research Applications

Organic Synthesis

In organic synthesis, this compound is utilized for its protective group, tert-butoxycarbonyl (Boc), which is essential in peptide synthesis . The Boc group is used to protect amino acids during the synthesis of peptides, preventing unwanted reactions that could interfere with the formation of peptide bonds. The Boc group can be introduced using flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes .

Medicinal Chemistry

In medicinal chemistry, the tert-butoxycarbonyl group plays a crucial role in the mild deprotection of amino groups in medicinally active compounds . This is particularly important in the synthesis of hybrid compounds that may act as dual inhibitors for therapeutic targets, such as IDO1 and DNA Pol gamma, which are involved in cancer and other diseases .

Pharmacology

Pharmacologically, derivatives of this compound have been applied in the synthesis of dipeptides . These dipeptides can serve as building blocks for drugs and have applications in drug design and development, enhancing the repertoire of available pharmacological agents.

Biochemistry

In biochemistry, the compound’s derivatives are used in the synthesis of diverse compounds with a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor properties . These activities are crucial for the development of new treatments and therapies.

Materials Science

In materials science, the compound is involved in the synthesis of tertiary butyl esters, which are used in a variety of applications due to their large presence in synthetic organic chemistry . The direct introduction of the tert-butoxycarbonyl group into organic compounds has been made more efficient through the use of flow microreactor systems .

Peptide Synthesis

Lastly, in peptide synthesis, the compound’s protected amino acid ionic liquids are used as starting materials. These materials facilitate the synthesis of dipeptides without the need for additional bases, yielding the desired peptides in satisfactory yields within a short time frame .

properties

IUPAC Name

methyl 1-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-16(2,3)22-15(20)17(4)10-8-12-18-11-7-6-9-13(18)14(19)21-5/h13H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKBURMQDNEOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724403
Record name Methyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-2-carboxylate

CAS RN

1313712-13-8
Record name Methyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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